3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole
Overview
Description
3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole is a chemical compound with the empirical formula C6H7Cl3N2O and a molecular weight of 229.49 .
Molecular Structure Analysis
The SMILES string for this compound is ClC(Cl)(Cl)C1=NC(C©C)=NO1 . This provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis Advancements
The compound 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole and its derivatives have seen significant advancements in synthesis methods. Bretanha et al. (2011) reported the ultrasound-promoted synthesis of 1,2,4-oxadiazoles, demonstrating improved yields and shorter reaction times compared to traditional methods (Bretanha, Teixeira, Ritter, Siqueira, Cunico, Pereira, & Freitag, 2011). Additionally, Bretanha et al. (2009) described a convenient synthesis of 3-trichloromethyl-1,2,4-oxadiazoles through a one-pot reaction, highlighting its practicality for various pharmaceutical and agrochemical products (Bretanha, Venzke, Campos, Duarte, Martins, Siqueira, & Freitag, 2009).
Medicinal Chemistry Applications
In medicinal chemistry, 1,2,4-oxadiazoles are utilized as building blocks for synthesizing biologically relevant molecules. Jakopin (2018) elaborated on the use of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate derivatives in creating new bifunctional 1,2,4-oxadiazole compounds for potential medical applications (Jakopin, 2018).
Energetic Materials
Kukuljan and Kranjc (2019) explored the synthesis of energetic materials using a compound that combines a 5-amino-1,2,4-triazole moiety with a 1,2,4-oxadiazole ring, indicating the potential for creating high-energy output materials (Kukuljan & Kranjc, 2019).
Antimicrobial and Antitubercular Agents
Kumar et al. (2010) synthesized 1,2,4-triazole and 1,3,4-oxadiazole derivatives with antimicrobial and antitubercular properties, highlighting their potential in treating tuberculosis and other microbial infections (Kumar, Rajendraprasad, Mallikarjuna, Chandrashekar, & Kistayya, 2010).
Pesticide and Pharmaceutical Intermediates
Li Ling-la (2015) discussed the synthesis of 5-isopropyl-1,3,4-oxadiazol-2(3H)-one, an intermediate for pesticide and pharmaceutical production, emphasizing its industrial relevance (Li Ling-la, 2015).
Green Chemistry in Synthesis
Moura et al. (2019) described a green chemistry approach to synthesizing 1,2,4-oxadiazoles, utilizing microwave irradiation, showcasing an environmentally friendly and efficient method (Moura, Silva, DE FREITAS, Freitas, & De Freitas Filho, 2019).
Safety and Hazards
The compound is classified as a combustible solid. It does not have a flash point. The safety information includes the following hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.
Properties
IUPAC Name |
3-propan-2-yl-5-(trichloromethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7Cl3N2O/c1-3(2)4-10-5(12-11-4)6(7,8)9/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZBSAZGBAZSOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679048 | |
Record name | 3-(Propan-2-yl)-5-(trichloromethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-49-1 | |
Record name | 3-(Propan-2-yl)-5-(trichloromethyl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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